1-(3-Bromo-5-ethylphenyl)piperidine
Description
1-(3-Bromo-5-ethylphenyl)piperidine is a synthetic organic compound featuring a piperidine ring attached to a phenyl group substituted with bromine (at position 3) and an ethyl group (at position 5). The bromine atom introduces electron-withdrawing effects, while the ethyl group contributes steric bulk and electron-donating properties. This structural combination may influence the compound’s electronic distribution, lipophilicity, and binding interactions with biological targets.
Properties
IUPAC Name |
1-(3-bromo-5-ethylphenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-2-11-8-12(14)10-13(9-11)15-6-4-3-5-7-15/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBENHTBWSJMLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-ethylphenyl)piperidine typically involves the reaction of 3-bromo-5-ethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-ethylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amines or alcohols.
Substitution: The bromo group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromo-5-ethylphenyl)piperidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-ethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs of 1-(3-Bromo-5-ethylphenyl)piperidine include:
| Compound Name | Substituents/Structure | Key Structural Differences | Electronic Effects |
|---|---|---|---|
| This compound | 3-Bromo, 5-ethylphenyl-piperidine | Reference compound | Bromo (EWG), ethyl (EDG) balance electronic effects |
| 1-Bromo-3-fluoro-5-piperidinobenzene | 3-Bromo, 5-fluoro-phenyl-piperidine | Fluoro (stronger EWG) replaces ethyl | Increased polarity, reduced lipophilicity |
| 1-(3-Bromobenzoyl)piperidine | Piperidine linked via ketone to bromophenyl | Benzoyl group introduces carbonyl polarity | Enhanced resonance stabilization |
| Phencyclidine (PCP) | 1-(1-Phenylcyclohexyl)piperidine | Cyclohexyl bridge between phenyl and piperidine | Rigid structure enhances NMDA receptor binding |
| 1-(3-Phenylbutyl)piperidine | Piperidine with 3-phenylbutyl chain | Aliphatic chain alters binding orientation | Hydrophobic interactions dominate |
Notes:
- Electron-Donating/Withdrawing Effects : The piperidine nitrogen’s electron-donating capacity is weaker than pyrrolidine’s, as shown by $^{13}\text{C}$-NMR studies . The bromine in this compound withdraws electron density, while the ethyl group donates it, creating a balanced electronic profile.
- Steric Effects: Larger substituents (e.g., ethyl in the target compound vs.
Pharmacophore and Binding Interactions
- Orientation in Binding Pockets : Compounds like 1-(3-phenylbutyl)piperidine show that substituent size and orientation critically affect binding. For example, bulky groups at position 4 of piperidine reorient the molecule to fit larger hydrophobic cavities .
- Resonance and Steric Hindrance : In N-(p-nitrophenyl)piperidine analogs, steric hindrance from the piperidine ring reduces resonance stabilization compared to pyrrolidine derivatives, impacting UV-Vis spectra and binding efficiency .
Data Table: Key Properties of Selected Analogs
| Property | This compound | 1-Bromo-3-fluoro-5-piperidinobenzene | PCP | 1-BCP (Anti-Fatigue Derivative) |
|---|---|---|---|---|
| Molecular Weight | ~268.15 g/mol | ~268.15 g/mol | 243.39 g/mol | ~245.29 g/mol |
| Key Substituents | 3-Br, 5-Et | 3-Br, 5-F | Cyclohexyl bridge | 1,3-Benzodioxol-5-ylcarbonyl |
| Lipophilicity (LogP) | High (ethyl enhances hydrophobicity) | Moderate (fluoro reduces logP) | High | Moderate (polar carbonyl) |
| Biological Target | Not reported | Not reported | NMDA receptor | AMPA receptor |
| Activity | Unknown | Unknown | Analgesic, psychoactive | Anti-fatigue (compound 5b ) |
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